Cas no 1291489-51-4 (3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one)
3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one
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- Inchi: 1S/C16H12F4N2O/c17-11-5-7-12(8-6-11)22-14(13(21)15(22)23)9-1-3-10(4-2-9)16(18,19)20/h1-8,13-14H,21H2
- InChI Key: PAQYZYLXTHVVGF-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(F)C=C2)C(C2=CC=C(C(F)(F)F)C=C2)C(N)C1=O
3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM292137-1g |
3-Amino-1-(4-fluorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one |
1291489-51-4 | 95+% | 1g |
$566 | 2021-06-09 | |
| Chemenu | CM292137-1g |
3-Amino-1-(4-fluorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one |
1291489-51-4 | 95%+ | 1g |
$780 | 2024-08-02 |
3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one
3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one: A Promising Compound in Medicinal Chemistry
3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one (CAS No. 1291489-51-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The structure of 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one features a four-membered azetidine ring with a ketone functional group, making it a member of the azetidinone family. The presence of a fluoro substituent on the phenyl ring and a trifluoromethyl group on another phenyl ring imparts significant electronic and steric effects, which can influence the compound's pharmacological properties.
Recent studies have highlighted the potential of 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one has also been investigated for its potential as an anti-cancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one has been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, making it a viable candidate for further development. Moreover, its low toxicity profile in animal models suggests that it may be safe for human use.
The synthesis of 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one involves several well-established chemical reactions, including nucleophilic substitution, condensation, and cyclization steps. The efficiency and scalability of these synthetic routes have been optimized to facilitate large-scale production for preclinical and clinical trials.
In conclusion, 3-Amino-1-(4-fluoro-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one (CAS No. 1291489-51-4) represents a promising lead compound in medicinal chemistry with potential applications in the treatment of inflammatory diseases and cancer. Ongoing research continues to explore its biological activities and mechanisms of action, paving the way for its potential translation into clinical practice.
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